N-Methylisonicotinamide-d3
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
139.17 g/mol |
IUPAC Name |
N-(trideuteriomethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C7H8N2O/c1-8-7(10)6-2-4-9-5-3-6/h2-5H,1H3,(H,8,10)/i1D3 |
InChI Key |
PLWAKFARFCNHJO-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=CC=NC=C1 |
Canonical SMILES |
CNC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Methylisonicotinamide D3
Strategies for Site-Specific Deuterium (B1214612) Incorporation in Pyridine-Based Compounds
While the deuterium in N-Methylisonicotinamide-d3 is on the methyl group, understanding how to label the pyridine (B92270) ring itself is fundamental to the broader field of isotopic labeling for related compounds. Various strategies have been developed to achieve site-specific deuterium incorporation into pyridine and its derivatives, offering a versatile toolkit for synthetic chemists.
Key methodologies include:
Transition-Metal Catalysis: Metals such as iridium, rhodium, and palladium can catalyze hydrogen-deuterium (H/D) exchange on aromatic rings. These methods often direct deuterium to specific positions, such as those ortho to a directing group, by forming a transient metal-carbon bond.
Base-Catalyzed Exchange: In the presence of a strong base and a deuterium source like deuterated dimethyl sulfoxide (B87167) (DMSO-d6), protons on the pyridine ring can be abstracted and replaced with deuterium. The regioselectivity of this method can sometimes be challenging to control, potentially leading to a mixture of deuterated isotopologues.
Electrochemical Methods: Recent advancements have demonstrated that electrochemical reduction can drive the C4-selective deuteration of pyridine derivatives. Using heavy water (D₂O) as the deuterium source, this approach offers a metal-free and acid/base-free pathway to specific labeling under mild conditions.
Phosphonium (B103445) Salt Strategy: Pyridines can be converted into heterocyclic phosphonium salts. This modification activates the pyridine ring, enabling highly regioselective incorporation of deuterium with high yields upon reaction with a deuterium source.
Zincke Imine Intermediates: A method involving the ring-opening of pyridinium (B92312) salts to form Zincke imine intermediates, followed by ring-closure with an isotopic source, can be used to incorporate isotopes like ¹⁵N. This process can also be adapted to introduce deuterium at the C3 and C5 positions of the pyridine ring. nih.govchemrxiv.org
These strategies provide a range of options for chemists to consider when designing syntheses for pyridine-based compounds where ring deuteration is desired.
Table 1: Comparison of Selected Strategies for Deuterium Incorporation in Pyridine Rings
| Methodology | Typical Reagents | Primary Site of Deuteration | Key Advantages |
|---|---|---|---|
| Transition-Metal Catalysis | Iridium complexes, D₂ gas | Ortho-positions | High efficiency and selectivity with appropriate directing groups. |
| Base-Catalyzed Exchange | KOtBu, DMSO-d6 | Multiple positions (meta, para) | Operationally simple, does not require metals. |
| Electrochemical C-H Deuteration | D₂O, undivided cell | C4-position | High regioselectivity, mild conditions, sustainable (metal/acid/base-free). |
| Phosphonium Salt Strategy | Triphenylphosphine, triflic anhydride, D₂O | Para-position | High yields and generally exclusive regioselectivity. acs.org |
Chemical Synthesis Pathways for Isotopic Labeling of Nicotinamide (B372718) Derivatives
The synthesis of this compound specifically involves the introduction of a trideuteromethyl (-CD₃) group onto the nitrogen atom of the pyridine ring of isonicotinamide (B137802). This is a targeted isotopic labeling approach that does not alter the core heterocyclic structure.
The most direct and widely employed synthetic pathway is the N-methylation of the isonicotinamide precursor using a deuterated methylating agent.
Reaction Pathway: Isonicotinamide (Pyridine-4-carboxamide) is treated with a trideuteromethylating agent, such as Iodomethane-d3 (CD₃I). The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the CD₃I. This results in the formation of a pyridinium salt, this compound, with iodide as the counter-ion.
Precursor: Isonicotinamide
Labeling Reagent: Iodomethane-d3 (CD₃I) sigmaaldrich.com
Product: this compound Iodide
The reaction is typically performed in a polar aprotic solvent, such as acetonitrile (B52724) or N,N-Dimethylformamide (DMF), which can effectively solvate the resulting salt product. An alternative, potent trideuteromethylating agent can be generated in situ via a sulfoxonium metathesis reaction between trimethyl sulfoxonium iodide (TMSOI) and DMSO-d6, which can methylate a wide range of nucleophiles, including nitrogen heterocycles. nih.gov
Optimization of Synthetic Yield and Isotopic Purity for Analytical and Mechanistic Applications
For this compound to be effective as an analytical standard or a mechanistic probe, both its chemical yield and its isotopic purity must be maximized.
Optimization of Synthetic Yield: The efficiency of the N-methylation reaction can be optimized by carefully controlling several parameters. The choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile are preferred. Reaction temperature can be adjusted; while the reaction may proceed at room temperature, gentle heating can increase the rate and drive the reaction to completion. The stoichiometry of the reactants is also important, with a slight excess of the deuterated methylating agent often used to ensure full conversion of the isonicotinamide starting material. Post-reaction workup and purification, typically involving recrystallization or column chromatography, are essential for isolating the product in high chemical purity and maximizing the final isolated yield.
Table 2: Illustrative Reaction Parameters for N-methylation of Isonicotinamide
| Parameter | Condition | Rationale |
|---|---|---|
| Reactant 1 | Isonicotinamide | The nitrogen heterocycle precursor. |
| Reactant 2 (Labeling Agent) | Iodomethane-d3 (CD₃I) | Provides the isotopic -CD₃ group. A slight excess (1.1-1.2 eq.) is often used. |
| Solvent | Acetonitrile (CH₃CN) or DMF | Polar aprotic solvent to facilitate the SN2 reaction and dissolve reactants. |
| Temperature | 25-50 °C | Mild heating can increase reaction rate without significant side product formation. |
| Reaction Time | 12-24 hours | Sufficient time to allow the reaction to proceed to completion, monitored by TLC or LC-MS. |
| Purification | Recrystallization or Precipitation | To isolate the pure pyridinium salt product and remove unreacted starting materials. |
Optimization and Assessment of Isotopic Purity: Isotopic purity, or isotopic enrichment, is a measure of the percentage of the labeled compound that contains the desired isotope at the specified position. For this compound, the goal is to have the N-methyl group consist entirely of CD₃.
The primary factor determining isotopic purity is the isotopic enrichment of the starting labeling reagent. Using high-purity Iodomethane-d3 (e.g., ≥99.5 atom % D) is critical for achieving high isotopic enrichment in the final product. sigmaaldrich.com
Verification of isotopic and chemical purity is performed using a combination of analytical techniques:
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is the definitive technique for confirming the successful incorporation of the deuterium atoms. It allows for the precise mass determination of the molecular ion, which will be three mass units higher than its non-deuterated counterpart. ESI-HRMS can also be used to calculate isotopic purity by analyzing the relative abundance of the H/D isotopolog ions (D₀ to D₃). nih.govrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹³C NMR: The carbon of the -CD₃ group will exhibit a characteristic multiplet due to C-D coupling and will be shifted slightly upfield compared to a -CH₃ group.
²H NMR: This technique can be used to directly observe the deuterium nuclei, providing direct evidence of deuterium incorporation.
These analytical methods are essential for validating the synthesis and ensuring the final product meets the stringent purity requirements for its intended applications. rsc.orgnih.gov
Table 3: Analytical Techniques for Purity Assessment of this compound
| Technique | Information Provided | Indicator of Success |
|---|---|---|
| ¹H NMR | Structural confirmation, presence of residual protons. | Disappearance of the N-CH₃ proton signal. |
| High-Resolution Mass Spectrometry (HR-MS) | Exact mass, isotopic distribution, isotopic purity calculation. | Molecular ion mass matches the calculated mass for the d3-labeled compound. nih.gov |
| ²H NMR | Direct detection of incorporated deuterium. | Presence of a signal in the deuterium spectrum at the expected chemical shift. |
Sophisticated Analytical Characterization and Quantitative Methodologies Utilizing N Methylisonicotinamide D3
Development and Validation of High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
The development of robust and sensitive LC-MS/MS methods is fundamental for the reliable measurement of low-abundance metabolites in intricate biological samples. These methods combine the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
N-Methylisonicotinamide and its deuterated standard are polar, hydrophilic compounds. Conventional reversed-phase liquid chromatography (RPLC), which uses a nonpolar stationary phase, provides poor retention for such molecules, leading to their elution in or near the solvent front and compromising separation from other polar endogenous components.
Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred chromatographic technique for this application. mdpi.comnih.govtandfonline.com HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile (B52724), and a small percentage of aqueous buffer. mdpi.comnih.gov This creates an aqueous-rich layer on the surface of the stationary phase, into which polar analytes can partition. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). mdpi.com This approach provides excellent retention and separation for polar compounds like N-Methylisonicotinamide. nih.govnih.gov The high organic content of the mobile phase also facilitates efficient solvent evaporation and analyte desolvation in the mass spectrometer's ion source, often leading to enhanced signal intensity. mdpi.com
For detection, tandem mass spectrometry with an Electrospray Ionization (ESI) source is employed. Given that N-Methylisonicotinamide is a permanently charged quaternary ammonium (B1175870) compound, ESI in the positive ion mode provides excellent ionization efficiency.
The high selectivity of the assay is achieved through Multiple Reaction Monitoring (MRM). In this mode, the mass spectrometer is programmed to isolate a specific precursor ion (the molecular ion of the analyte, [M]+) and then fragment it to produce a characteristic product ion. The instrument then monitors this specific precursor-to-product ion transition. This process filters out background noise, significantly enhancing sensitivity and specificity.
For N-Methylisonicotinamide (unlabeled), the protonated molecule has a mass-to-charge ratio (m/z) of 137.1. A primary fragmentation pathway involves the loss of the methyl-pyridinium moiety, resulting in a prominent product ion at m/z 94.1. nih.gov For the deuterated internal standard, N-Methylisonicotinamide-d3, the three deuterium (B1214612) atoms on the methyl group increase the mass of the precursor ion by three daltons to m/z 140.1. Consequently, the resulting fragment ion is also shifted by three daltons to m/z 97.1. The monitoring of these unique MRM transitions allows for the simultaneous and unambiguous detection of both the endogenous analyte and its internal standard.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|---|
| N-Methylisonicotinamide | Positive ESI | 137.1 | 94.1 | nih.gov |
| This compound (Internal Standard) | Positive ESI | 140.1 | 97.1 | * |
*Derived from the fragmentation pattern of the unlabeled analog and principles of stable isotope labeling.
Method validation is crucial to ensure that the analytical assay is reliable and reproducible for its intended purpose. Key performance metrics are assessed according to established guidelines.
Sensitivity: The sensitivity of the method is defined by the lower limit of detection (LOD) and the lower limit of quantification (LOQ). For similar compounds using HILIC-MS/MS, LOQs in the low ng/mL range (e.g., 2.5-5.0 ng/mL) are readily achievable in biological matrices like serum or plasma. nih.govnih.gov
Linearity: The method demonstrates linearity over a defined concentration range. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear relationship is typically observed, with correlation coefficients (r²) greater than 0.99. nih.gov For N-Methylnicotinamide, a linear range of 2.500–80.00 ng/mL has been validated in human serum. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results. Accuracy is often assessed through recovery experiments in spiked matrix samples, with results typically expected to be within 85-115% of the nominal value. Precision is evaluated at different concentration levels on the same day (intra-day) and on different days (inter-day), with the relative standard deviation (RSD) required to be below 15%. Validated methods for N-Methylnicotinamide have shown recoveries greater than 88% and intra- and inter-day precision RSDs within 6.90%. nih.gov
| Parameter | Typical Value | Reference |
|---|---|---|
| Linear Range (in serum) | 2.5 - 80.0 ng/mL | nih.gov |
| Correlation Coefficient (r²) | > 0.998 | nih.gov |
| Accuracy (Recovery) | > 88% | nih.gov |
| Precision (Inter/Intra-day RSD) | < 6.90% | nih.gov |
| Lower Limit of Quantification (LOQ) | 2.5 - 5.0 ng/mL | nih.govnih.gov |
Role of this compound as a Stable Isotope Internal Standard in Quantitative Metabolomics
The primary and most critical role of this compound is to serve as an internal standard (IS) for quantitative analysis. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. chromforum.org
The ideal internal standard co-elutes with the analyte and has nearly identical chemical and physical properties. A SIL-IS perfectly meets these criteria. It behaves identically to the endogenous analyte during sample preparation, extraction, chromatography, and ionization. Any sample loss during processing or any signal fluctuation due to matrix effects (ion suppression or enhancement) in the ESI source will affect the analyte and the SIL-IS to the same extent. By calculating the ratio of the analyte signal to the IS signal, these variations are normalized, leading to a highly accurate and precise final concentration measurement.
Using this compound as an IS enables the reliable quantification of endogenous N-Methylisonicotinamide (Trigonelline). This is crucial in metabolomics studies investigating pathways related to niacin (Vitamin B3) metabolism, where N-Methylisonicotinamide is a key catabolite. Accurate measurements are essential for understanding the metabolic flux and identifying potential biomarkers for various physiological or pathological states. The methodology has been successfully applied to quantify the isomer N-Methylnicotinamide in human serum to investigate its association with metabolic conditions. nih.gov
The HILIC-MS/MS method utilizing this compound is versatile and applicable to a wide range of biological matrices. Sample preparation is often straightforward, involving a simple protein precipitation step.
Animal and Human Biofluids (Plasma, Serum, Urine): For plasma or serum analysis, a common procedure involves adding the internal standard solution to the sample, followed by protein precipitation with a cold organic solvent like acetonitrile. nih.gov After vortexing and centrifugation, the clear supernatant is collected, diluted if necessary, and injected into the LC-MS/MS system. nih.gov This approach has been extensively validated for human plasma and urine. nih.gov
Cell Culture Lysates: To measure intracellular metabolite concentrations, cell cultures are first washed, and then lysis is induced by adding a cold extraction solvent (e.g., acetonitrile) containing the this compound internal standard. The lysate is then centrifuged to remove cell debris, and the supernatant is analyzed.
In Vitro Enzyme Assays: In studies investigating enzymes that produce or metabolize N-Methylisonicotinamide, the reaction is typically initiated and then stopped at a specific time point by adding a quenching solution, such as cold acetonitrile, which also contains the internal standard. This procedure simultaneously halts the enzymatic reaction and prepares the sample for analysis, allowing for the accurate determination of the reaction product.
Advanced Spectroscopic Techniques for Isotopic Enrichment and Structural Confirmation in Research Samples
The precise characterization of isotopically labeled compounds is paramount in a multitude of scientific disciplines, ensuring the accuracy and reliability of experimental outcomes. For this compound, a deuterated analog of a key metabolite, advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for verifying its structural integrity and quantifying the extent of isotopic enrichment. These methods provide detailed molecular-level information, confirming the position of the deuterium labels and the isotopic purity of the compound.
High-resolution mass spectrometry (HR-MS) is a powerful technique for determining the isotopic enrichment of this compound. By accurately measuring the mass-to-charge ratio (m/z) of the molecule, HR-MS can distinguish between the unlabeled compound and its deuterated isotopologues (molecules that differ only in their isotopic composition). The mass difference between hydrogen (¹H) and deuterium (²H or D) results in a predictable increase in the molecular weight for each incorporated deuterium atom.
The isotopic purity of a batch of this compound can be determined by analyzing the relative intensities of the ion signals corresponding to the unlabeled (d0), partially deuterated (d1, d2), and fully deuterated (d3) species. Electrospray ionization (ESI) is a soft ionization technique commonly employed for such analyses, as it minimizes fragmentation and preserves the molecular ion for accurate mass measurement.
A typical workflow for assessing isotopic enrichment by HR-MS involves:
Infusion of a solution of this compound into the mass spectrometer.
Acquisition of a high-resolution mass spectrum in the region of the expected molecular ions.
Identification and integration of the ion currents for the d0, d1, d2, and d3 species.
For instance, in a research sample, the analysis might yield a distribution of isotopologues. The following interactive data table provides a hypothetical but representative example of mass spectrometry data for a sample of this compound, illustrating the determination of its isotopic purity.
Isotopic Distribution of this compound by High-Resolution Mass Spectrometry
| Isotopologue | Expected m/z ([M+H]⁺) | Observed Intensity (Arbitrary Units) | Relative Abundance (%) |
|---|---|---|---|
| d0 (Unlabeled) | 137.0715 | 5,000 | 0.5 |
| d1 | 138.0778 | 15,000 | 1.5 |
| d2 | 139.0841 | 30,000 | 3.0 |
| d3 (Fully Labeled) | 140.0904 | 950,000 | 95.0 |
Structural confirmation of this compound is unequivocally achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H (proton) and ¹³C (carbon-13) NMR provide a detailed map of the molecule's carbon-hydrogen framework.
In the ¹H NMR spectrum of this compound, the most notable feature would be the significant reduction or complete absence of the signal corresponding to the N-methyl group protons compared to its non-deuterated counterpart. Since deuterium is NMR-inactive at the frequency used for proton NMR, the deuterated methyl group will not produce a signal in the ¹H spectrum. The remaining protons on the pyridine (B92270) ring would still be observable, and their chemical shifts and coupling patterns would confirm the isonicotinamide (B137802) core structure.
The following interactive data tables present the expected ¹H and ¹³C NMR chemical shifts for N-Methylisonicotinamide, which serve as a reference for confirming the structure of its d3 analog. The absence of the N-methyl proton signal in the ¹H NMR of the deuterated compound would be a key indicator of successful labeling.
Predicted ¹H NMR Chemical Shifts for N-Methylisonicotinamide
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H2, H6 (Pyridine) | ~8.7 | d |
| H3, H5 (Pyridine) | ~7.8 | d |
| N-CH₃ | ~2.9 | s |
Predicted ¹³C NMR Chemical Shifts for N-Methylisonicotinamide
| Carbon | Chemical Shift (ppm) |
|---|---|
| C=O (Carbonyl) | ~166 |
| C2, C6 (Pyridine) | ~150 |
| C4 (Pyridine) | ~140 |
| C3, C5 (Pyridine) | ~122 |
| N-CH₃ | ~26 |
Elucidation of Metabolic Pathways and Biochemical Roles Using N Methylisonicotinamide D3
Stable Isotope Tracing Approaches for Nicotinamide (B372718) Metabolism Pathway Flux Analysis
Stable isotope tracing is a fundamental technique for mapping the flow of molecules through metabolic pathways, known as metabolic flux analysis. By introducing a labeled compound like N-Methylisonicotinamide-d3 into a biological system, researchers can track the appearance of the deuterium (B1214612) label in downstream metabolites. This approach provides direct evidence of metabolic conversions and allows for the quantification of pathway activity. Studies using deuterated nicotinamide (²H₄-NAM) have successfully traced its conversion to NAD+ and its methylated metabolite, 1-methylnicotinamide (B1211872) (MeNAM), in cell cultures, mice, and humans, establishing a clear precedent for the utility of such tracers. nih.gov This methodology allows for a dynamic view of metabolic routing, revealing how the source and availability of precursors influence their ultimate metabolic fate. nih.gov
Nicotinamide N-methyltransferase (NNMT) is the enzyme responsible for the methylation of nicotinamide and related pyridine-containing compounds, using S-adenosyl-L-methionine (SAM) as the methyl donor. acs.orgnih.gov The use of labeled substrates is central to studying its activity and specificity. While traditional assays relied on radioactive labels, modern methods employ techniques like ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS). acs.orgnih.gov
In this context, this compound is an ideal substrate for characterizing NNMT activity. The enzymatic reaction would transfer a methyl group from SAM to the pyridine (B92270) nitrogen of the deuterated nicotinamide analog. The resulting product, this compound, can be easily separated and quantified by mass spectrometry due to its specific mass-to-charge ratio. This allows for highly sensitive and high-throughput kinetic analyses of NNMT with a diverse range of substrates, providing quantitative insights into the enzyme's recognition patterns and catalytic efficiency. acs.orgnih.gov
Following its formation by NNMT, N-methylnicotinamide is further metabolized by the enzyme aldehyde oxidase. nih.govmdpi.com This oxidation reaction produces two primary catabolites that are subsequently excreted in urine: N¹-methyl-2-pyridone-5-carboxamide (2PY) and N¹-methyl-4-pyridone-3-carboxamide (4PY). mdpi.comresearchgate.net These metabolites are often used as biomarkers to assess niacin status. nih.govresearchgate.net
By administering this compound, researchers can trace the metabolic pathway from nicotinamide methylation through to these final excretion products. The detection of deuterium-labeled 2PY and 4PY in urine or plasma samples provides definitive proof of the metabolic conversion sequence. researchgate.net This stable isotope tracing approach is critical for studying the activity of aldehyde oxidase and understanding how various physiological or pathological conditions, such as chronic kidney disease, may affect the catabolism of nicotinamide metabolites. mdpi.comwikipedia.org
Exploration of this compound in Enzyme Kinetic Studies and Inhibition Assays
The unique properties of this compound make it a valuable tool for detailed enzyme kinetic studies and for the development of enzyme inhibitors. As a stable, labeled internal standard, it is particularly crucial in assays designed to screen for and characterize inhibitors of NNMT. nih.gov In such assays, the rate of formation of the endogenous product, 1-methylnicotinamide (1-MNA), is measured in the presence of potential inhibitors. This compound is added to the samples at a known concentration to allow for precise quantification of the unlabeled 1-MNA produced by the enzyme, correcting for variations in sample processing and instrument response. nih.gov
This methodology has been used to determine key inhibitory parameters, such as IC₅₀ values, for novel small-molecule inhibitors of NNMT. nih.gov For example, the nonspecific methyltransferase inhibitor S-adenosyl-L-homocysteine has been shown to inhibit NNMT with an IC₅₀ value in the low micromolar range using such an assay system. nih.govsemanticscholar.org
Applications of N Methylisonicotinamide D3 in Advanced Research Models
Utilization in Mechanistic Studies of Cellular Bioenergetics and Mitochondrial Function in Model Organisms
The study of cellular energy metabolism, particularly mitochondrial function, relies heavily on the ability to trace metabolic pathways dynamically. Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a central coenzyme in cellular redox reactions and a critical substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which regulate mitochondrial homeostasis, DNA repair, and stress responses. nih.govspringermedizin.deresearchgate.net N-Methylisonicotinamide is structurally related to metabolites within the NAD+ salvage pathway, a primary route for NAD+ biosynthesis. nih.govnih.gov
In this context, N-Methylisonicotinamide-d3 is employed as a tracer to investigate the kinetics of NAD+ metabolism in model organisms. By introducing the labeled compound, researchers can track its incorporation into and turnover within the broader NAD+ metabolome. For instance, studies in mice have used NAD+ precursors like nicotinamide mononucleotide (NMN) to explore effects on mitochondrial NAD+ pools and the activity of NAD+-dependent deacetylases such as SIRT3. nih.govnih.gov The use of a labeled compound like this compound allows for precise measurement of pathway flux, providing insights into how NAD+ levels are maintained and consumed within mitochondria, the cell's powerhouses. mdpi.comdntb.gov.ua This approach helps to quantify the impact of genetic modifications or therapeutic interventions on mitochondrial bioenergetics.
Table 1: Application of Stable Isotope Tracers in Mitochondrial NAD+ Metabolism Studies
| Research Question | Tracer Compound | Model Organism | Measurement | Implication |
| What is the rate of mitochondrial NAD+ turnover? | Labeled NAD+ Precursor | Mouse | Mass spectrometry analysis of labeled vs. unlabeled NAD+ pools in isolated mitochondria. | Determines the dynamic balance of NAD+ synthesis and consumption, crucial for mitochondrial health. nih.govnih.gov |
| How does a specific gene deletion affect the NAD+ salvage pathway? | This compound | C. elegans | Tracking the appearance of the d3 label in downstream NAD+ metabolites. | Elucidates the role of specific enzymes in maintaining cellular energy levels. nih.gov |
| Does a potential therapeutic agent enhance SIRT3 activity? | Labeled NAD+ Precursor | Cell Culture | Quantifying changes in labeled NAD+ consumption and protein acetylation. | Provides a mechanistic understanding of how drugs impact mitochondrial function. nih.govnih.gov |
Role in Preclinical Models for Understanding Metabolic Perturbations and Stress Responses (e.g., Chemical Exposure Studies)
Preclinical models, such as rodents, are essential for understanding how external stressors, including chemical exposures, disrupt metabolic homeostasis. metabolomicsworkbench.org The NAD+ metabolic network is a sensitive indicator of cellular stress. Perturbations in this network are linked to a variety of pathological conditions. nih.gov
This compound plays a significant role in these preclinical studies as a metabolic tracer. researchgate.netnih.gov In a typical chemical exposure study, one cohort of animals is exposed to the substance of interest while a control group is not. Both groups can then be administered this compound. By analyzing tissues and biofluids (e.g., plasma, urine) over time, researchers can map the metabolic fate of the deuterated compound. This allows for the precise determination of how the chemical stressor alters the activity of pathways involved in the processing and excretion of NAD+ related metabolites. For example, such studies can reveal if a chemical inhibits a key enzyme in the NAD+ salvage pathway, leading to an altered profile of excreted metabolites. This stable isotope tracing method provides a clear and quantitative picture of the metabolic disruption caused by the stressor. metabolomicsworkbench.org
Table 2: Hypothetical Findings in a Rodent Chemical Exposure Study Using this compound
| Parameter | Control Group | Chemically Exposed Group | Interpretation |
| Urinary Excretion of Labeled Metabolites | |||
| This compound | 20% of administered dose | 5% of administered dose | Reduced direct excretion suggests altered renal clearance or increased metabolic processing due to chemical stress. |
| Labeled Downstream Metabolite A | 45% of administered dose | 70% of administered dose | Upregulation of a specific metabolic pathway in response to the chemical exposure. |
| Labeled Downstream Metabolite B | 35% of administered dose | 25% of administered dose | Downregulation or inhibition of an alternative metabolic pathway. |
| Tissue Concentration | |||
| Labeled NAD+ in Liver | High | Low | The chemical stressor may be impairing the liver's ability to recycle NAD+ precursors, leading to NAD+ depletion. nih.gov |
Application in Metabolomics for Biomarker Discovery and Pathway Delineation in Disease Models (e.g., Diabetic Mice, Cancer Cell Lines)
Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, is a powerful tool for discovering biomarkers and understanding disease mechanisms. nih.govnih.govresearchgate.net Many diseases, including diabetes and cancer, are characterized by profound metabolic reprogramming, often involving the NAD+ system. nih.gov The accurate quantification of metabolites is therefore critical for identifying metabolic signatures associated with a specific disease state.
In this domain, this compound is primarily used as an internal standard in mass spectrometry-based metabolomics platforms. nih.gov Because it shares identical chemical and physical properties (e.g., ionization efficiency, chromatographic retention time) with its natural, unlabeled counterpart, but has a different mass, it can be added to a biological sample at a known concentration before analysis.
During mass spectrometry analysis, the ratio of the signal from the endogenous (unlabeled) N-Methylisonicotinamide to the signal from the spiked-in (labeled) this compound standard is measured. This ratio allows for the highly accurate and precise calculation of the absolute concentration of N-Methylisonicotinamide in the original sample, correcting for any sample loss or variation during sample preparation and analysis. nih.govmasonaco.org This technique, known as stable isotope dilution analysis, is the gold standard for metabolite quantification. It enables researchers to confidently identify statistically significant differences in metabolite levels between healthy and diseased states, such as in diabetic mice or cancer cell lines, paving the way for the discovery of novel biomarkers and the delineation of perturbed metabolic pathways. nih.gov
Table 3: Use of this compound as an Internal Standard in Cancer Cell Metabolomics
| Sample Group | Endogenous N-Methylisonicotinamide (Peak Area) | This compound Standard (Peak Area) | Calculated Concentration (µM) | Conclusion |
| Control Cancer Cell Line | 150,000 | 500,000 | 3.0 | Baseline concentration established. |
| Drug-Treated Cancer Cell Line | 450,000 | 500,000 | 9.0 | The drug treatment leads to a 3-fold increase in N-Methylisonicotinamide levels, indicating a significant perturbation of NAD+ metabolism. nih.govnih.gov |
| Genetically Modified Cancer Cell Line | 60,000 | 500,000 | 1.2 | The genetic modification results in a significant decrease in N-Methylisonicotinamide, suggesting the affected gene is involved in the NAD+ salvage pathway. |
Future Directions and Emerging Research Avenues for N Methylisonicotinamide D3
Development of Novel Positional Isotope-Labeled Analogs for Enhanced Mechanistic Resolution
The strategic placement of stable isotopes within a molecule is a powerful technique for elucidating complex metabolic pathways and reaction mechanisms. nih.govwikipedia.orgnih.gov While N-Methylisonicotinamide-d3 features a deuterated methyl group, future research calls for the synthesis of a new generation of positional isomers, where deuterium (B1214612) atoms are placed at specific, pre-determined locations on the pyridine (B92270) ring. This approach offers a much finer level of mechanistic detail than is currently possible.
By creating a suite of these analogs, researchers can precisely track the fate of different parts of the molecule. For instance, placing a deuterium label on a specific carbon of the pyridine ring could help determine the exact site of hydroxylation by cytochrome P450 enzymes. If the deuterium is retained in the resulting metabolite, it rules out that position as the reaction site; if it is lost, it provides strong evidence for the reaction occurring at that carbon. This use of stable isotope-labeled compounds is critical for delineating complex metabolic pathways and understanding the disposition of drugs and metabolites. nih.govresearchgate.net
The power of this approach lies in its combination with high-resolution mass spectrometry. nih.gov Each positional analog would have the same chemical formula but could be distinguished by the mass of its fragments after ionization. This allows for the unambiguous identification of metabolites and provides insights into the rearrangement and cleavage of chemical bonds during metabolism.
Table 1: Illustrative Application of Positional Isotopes in Mechanistic Studies This interactive table illustrates how different labeling positions on N-Methylisonicotinamide could be used to answer specific mechanistic questions using mass spectrometry.
| Labeled Analog | Position of Deuterium (d) | Potential Research Question | Expected Mass Shift (Δm/z) in Diagnostic Fragment | Mechanistic Insight Gained |
| This compound | N-CH₃ | Is the methyl group transferred or removed? | +3 in fragments containing the methyl group | Elucidates demethylation or transmethylation pathways. |
| N-Methylisonicotinamide-d1 | Carbon-2 of Pyridine Ring | Does oxidation occur at the C-2 position? | +1 in parent ion, but lost if C-2 is hydroxylated and the fragment doesn't contain it. | Pinpoints a specific site of enzymatic hydroxylation. |
| N-Methylisonicotinamide-d1 | Carbon-6 of Pyridine Ring | Is the C-6 position a site for metabolic attack? | +1 in parent ion, retained or lost depending on the specific fragmentation pattern post-metabolism. | Differentiates between multiple potential oxidation sites on the ring. |
Integration with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics) for Holistic Biological Understanding in Research Settings
To achieve a comprehensive, systems-level understanding of the biological impact of this compound, future research will increasingly integrate metabolomics studies using this tracer with other "omics" disciplines, particularly proteomics and transcriptomics. tandfonline.com This multi-omics approach allows scientists to move beyond simple metabolic tracking and connect the compound's fate to global changes in gene expression and protein abundance. clearsynth.com
In such an experimental design, a biological system (e.g., cell culture or an in vivo model) would be exposed to this compound. Subsequently, samples would be analyzed using three parallel workflows:
Metabolomics: Mass spectrometry would track the appearance of the d3-label in downstream metabolites, quantifying the flux through specific metabolic pathways.
Transcriptomics: RNA-sequencing would analyze the entire transcriptome, identifying genes whose expression is either up- or down-regulated in response to the compound or its metabolites.
Proteomics: Advanced mass spectrometry techniques would quantify thousands of proteins, revealing changes in the abundance of enzymes, signaling proteins, and structural components.
By integrating these datasets, researchers can build a comprehensive picture of the compound's mechanism of action. For example, the appearance of a specific deuterated metabolite could be correlated with the upregulation of the transcript for a particular enzyme and a corresponding increase in that enzyme's protein level. This provides powerful, multi-layered evidence for the role of that enzyme in the compound's metabolic pathway. Such approaches are vital for understanding the molecular mechanisms that regulate cellular functions and for identifying biomarkers for diagnosis and treatment in diseases like cancer. nih.govmdpi.com
Table 2: Hypothetical Integrated Multi-Omics Dataset This table demonstrates how data from different omics platforms could be integrated to provide a holistic view of the effects of this compound.
| Observation Type | Analyte | Fold Change (Treated vs. Control) | Correlation | Biological Implication |
| Metabolomics | N-Methyl-2-pyridone-5-carboxamide-d3 | +15.2 | High | N-Methylisonicotinamide is converted to this pyridone derivative. |
| Transcriptomics | AOX1 (Aldehyde Oxidase 1) mRNA | +4.5 | High | The gene responsible for the pyridone-forming enzyme is upregulated. |
| Proteomics | AOX1 Protein | +3.8 | High | Increased gene expression translates to higher levels of the functional enzyme. |
| Transcriptomics | NQO1 (NAD(P)H Dehydrogenase, Quinone 1) mRNA | -2.1 | Inverse | The compound's metabolism may reduce oxidative stress, leading to downregulation of this antioxidant response gene. |
| Proteomics | NQO1 Protein | -1.9 | Inverse | The transcriptomic change is reflected at the protein level. |
Expansion of Research Applications in Emerging Biochemical Pathways and Systems Biology Investigations
The future application of this compound is set to expand into broader investigations of systems biology, particularly concerning the intricate network of nicotinamide (B372718) and nicotinamide adenine (B156593) dinucleotide (NAD+) metabolism. maayanlab.cloudnih.gov NAD+ is a critical coenzyme in cellular redox reactions and a substrate for key signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which regulate cellular health, DNA repair, and aging. mdpi.comnih.govembopress.org
N-Methylisonicotinamide is an isomer of 1-methylnicotinamide (B1211872) (1-MNA), a known product of nicotinamide metabolism catalyzed by the enzyme nicotinamide N-methyltransferase (NNMT). medchemexpress.comwikipedia.orgnih.gov Elevated NNMT activity is implicated in various metabolic diseases and cancers. nih.govnih.gov Using this compound as a chemical probe, researchers can investigate its influence on this vital metabolic network. Key research questions include:
Does N-Methylisonicotinamide act as a substrate or inhibitor of NNMT and other enzymes in the NAD+ salvage pathway?
How does its metabolism impact the total cellular pool of NAD+ and the critical NAD+/NADH ratio?
By altering NAD+ availability, does N-Methylisonicotinamide indirectly affect the activity of sirtuins or PARPs, thereby influencing cellular processes like aging or DNA damage repair?
By using this compound as a tracer in these complex systems, scientists can build more accurate quantitative models of metabolic flux. mdpi.com This systems biology approach, which combines experimental data from isotope tracing with computational modeling, can predict how perturbations in one part of the network—such as the introduction of an exogenous metabolite—affect the entire system's behavior. nih.gov This holistic view is essential for understanding the link between nicotinamide metabolism and systemic health and disease.
Table 3: Potential Research Applications in Systems Biology This interactive table outlines emerging research questions that can be addressed using this compound.
| Research Area | Key Question | Role of this compound | Potential Impact |
| NAD+ Homeostasis | How does the metabolism of this isomer affect the NAD+ salvage pathway and overall NAD+ levels? | Stable isotope tracer to quantify flux into and out of the nicotinamide methylation pathway. | Understanding of how exogenous vitamin B3 metabolites can modulate the central NAD+ pool, with implications for aging and metabolic disease. |
| Sirtuin and PARP Signaling | Can N-Methylisonicotinamide alter the activity of NAD+-dependent enzymes by competing for NAD+ or modulating its availability? | A tool to perturb the NAD+ network; downstream effects on protein acetylation (sirtuins) or PARylation (PARPs) can be measured. | Discovery of novel modulators of key enzymatic pathways involved in longevity and genome stability. |
| Enzyme Characterization | Is N-Methylisonicotinamide a substrate for Nicotinamide N-methyltransferase (NNMT) or other metabolic enzymes? | Labeled substrate for in vitro enzymatic assays to measure reaction kinetics and product formation (e.g., deuterated pyridones). | Clarification of the metabolic fate of nicotinamide isomers and the substrate specificity of key metabolic enzymes. |
| Metabolic Reprogramming in Disease | How do cancer cells with altered metabolism process N-Methylisonicotinamide differently than healthy cells? | Metabolic tracer to compare its uptake and conversion in different cell types, potentially identifying disease-specific metabolic liabilities. | Identification of novel metabolic pathways active in disease that could be targeted for therapeutic intervention. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
